molecular formula C11H22N2O3S B2583198 Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate CAS No. 2416223-33-9

Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate

Cat. No.: B2583198
CAS No.: 2416223-33-9
M. Wt: 262.37
InChI Key: BMNNGEZEYSNRMJ-LKQKLGIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate is a chemical building block of interest in medicinal chemistry and drug discovery. This compound features a carbamate group, specifically the tert-butyloxycarbonyl (Boc) protecting group, which is widely used to protect amines during synthetic processes due to its stability against a variety of reaction conditions and its ease of removal . The molecule also contains a methylsulfonimidoyl group, a sulfur-based functional group that is increasingly explored in modern drug design to modulate the properties of drug candidates. Compounds incorporating the carbamate group are known for their good proteolytic stability and ability to penetrate cell membranes , making them valuable motifs in the development of pharmaceuticals . The presence of both the Boc-protected amine and the sulfonimidoyl group on a cyclobutane ring makes this reagent a versatile intermediate for constructing more complex molecules. Research applications may include the synthesis of potential enzyme inhibitors or its use as a precursor in the development of new therapeutic agents, leveraging the carbamate's role as a stable amide isostere . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3S/c1-11(2,3)16-10(14)13-7-8-5-9(6-8)17(4,12)15/h8-9,12H,5-7H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNNGEZEYSNRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(C1)S(=N)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the cyclobutyl ring, followed by the introduction of the methylsulfonimidoyl group and the tert-butyl carbamate moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonimidoyl group to sulfonamides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the carbamate moiety can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of strong nucleophiles and appropriate solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfonamides.

Scientific Research Applications

Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Substituent on Cyclobutane Molecular Formula Molecular Weight (g/mol) Key Features References
This compound Methylsulfonimidoyl (-S(=N)(=O)CH₃) C₁₀H₂₀N₂O₃S 248.34 Sulfonimidoyl group enhances polarity and potential metabolic stability
tert-butyl N-[3-(2-sulfanylethyl)cyclobutyl]carbamate 2-Sulfanylethyl (-CH₂CH₂SH) C₇H₇IN₂O 262.05 Thiol group enables disulfide bond formation; iodine substitution adds bulk
tert-butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate Hydroxymethyl (-CH₂OH) C₁₁H₂₁NO₃ 215.29 Hydroxyl group improves solubility; stereoisomers (cis/trans) exist
tert-butyl N-[3-(chlorosulfonyl)cyclobutyl]carbamate Chlorosulfonyl (-SO₂Cl) C₉H₁₅ClN₂O₄S 306.74 Reactive sulfonyl chloride group for nucleophilic substitution
tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate 2-Aminoethyl (-CH₂CH₂NH₂) C₁₀H₂₀N₂O₂ 200.28 Free amine enables conjugation or further functionalization

Functional Group Impact on Properties

Sulfonimidoyl vs. Sulfanyl/Sulfonyl Groups

  • Sulfanyl () : The -SH group is prone to oxidation but allows thiol-based conjugation (e.g., bioconjugation or polymer chemistry).
  • Chlorosulfonyl () : Highly reactive, enabling facile synthesis of sulfonamides or sulfonate esters.

Hydroxymethyl vs. Methylsulfonimidoyl

  • The hydroxymethyl derivative () exhibits higher solubility in polar solvents (e.g., water or ethanol) due to the hydroxyl group, whereas the methylsulfonimidoyl group may reduce solubility but increase thermal stability .

Aminoethyl vs. Sulfonimidoyl

  • The aminoethyl analog () provides a primary amine for peptide coupling or crosslinking, contrasting with the sulfonimidoyl group’s role in electronic modulation .

Stereochemical Considerations

  • Cis/Trans Isomerism : Hydroxymethyl derivatives () exhibit stereoisomerism (cis/trans), affecting their spatial interactions in molecular recognition. In contrast, the sulfonimidoyl group in the target compound introduces planar chirality but lacks geometric isomerism .

Research Findings and Data

Table 2: Comparative Physicochemical Data

Property Target Compound Hydroxymethyl Analog () Chlorosulfonyl Analog ()
Solubility Low in water; soluble in DMSO/DMF High in polar solvents Low; requires anhydrous conditions
Reactivity Stable under basic conditions Reactive at hydroxyl site Highly reactive at sulfonyl chloride
Thermal Stability High (decomposition >200°C) Moderate (decomposition ~150°C) Low (sensitive to moisture/heat)
Applications Medicinal chemistry, PROTACs Peptide synthesis, polymers Sulfonamide drug intermediates

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